

# "3-(Oxolan-2-yl)propanoic acid" CAS number and registry information

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Oxolan-2-yl)propanoic acid

Cat. No.: B1331362

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## An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic acid

This technical guide provides comprehensive information on **3-(Oxolan-2-yl)propanoic acid**, also known as  $\beta$ -(tetrahydrofuryl) propionic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its identification as a biomarker.

## Registry Information

**3-(Oxolan-2-yl)propanoic acid** is a carboxylic acid containing a tetrahydrofuran ring. Its identification and registry information are crucial for regulatory and research purposes.

Identifier	Value
Chemical Name	3-(Oxolan-2-yl)propanoic acid
Synonyms	$\beta$ -(Tetrahydrofuryl) propionic acid, 3-tetrahydrofuran-2-ylpropanoic acid
CAS Number	935-12-6[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub> [1]
Molecular Weight	144.17 g/mol [1]
InChI	InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)[2]
SMILES	C1CC(OC1)CCC(=O)O[2]

## Physicochemical and Spectrometric Data

The following table summarizes key physicochemical and spectrometric data for **3-(Oxolan-2-yl)propanoic acid**. Note that some of this data is predicted from computational models.

Property	Value	Source
Monoisotopic Mass	144.07864 Da	Predicted[2]
XlogP (predicted)	0.5	Predicted[2]
Purity	95%	[3]
Boiling Point	123-124°C at 5 mm Hg	Experimental[4]
Refractive Index (n <sub>D</sub> <sup>25</sup> )	1.4578	Experimental[4]
Mass Spectrometry (m/z)	[M-H] <sup>-</sup> : 143.07	Experimental[5]

## Synthesis of 3-(Oxolan-2-yl)propanoic acid

A detailed experimental protocol for the synthesis of **3-(Oxolan-2-yl)propanoic acid** is provided based on a procedure published in Organic Syntheses.[4] The synthesis involves the hydrogenation of  $\beta$ -(2-furyl)acrylic acid.

## Experimental Protocol

### Materials:

- $\beta$ -(2-Furyl)acrylic acid
- Raney nickel alloy
- Sodium hydroxide (NaOH) solution (20%)
- Water
- Concentrated hydrochloric acid (HCl)
- Ether
- Sodium chloride (NaCl) solution (10%)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (5%)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- **Preparation of the Catalyst and Substrate Solution:** In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 50 g (0.36 mole) of  $\beta$ -(2-furyl)acrylic acid in 500 ml of 2% sodium hydroxide solution. Heat the solution to 60°C and add 10 g of Raney nickel catalyst.
- **Hydrogenation:** Through the dropping funnel, add a solution of 125 g of 20% sodium hydroxide over 2-3 hours. Maintain the temperature of the reaction mixture at 60-70°C during this addition. After the addition is complete, raise the temperature to approximately 95°C and continue stirring for an additional 2-3 hours. Add water as needed to maintain the original volume.
- **Work-up:** Filter the hot solution by decantation and wash the nickel residue with two 50 ml portions of hot 2% sodium hydroxide solution. Combine the filtrates and washings, cool

them, and slowly add the solution with vigorous stirring to 800 ml of concentrated hydrochloric acid.

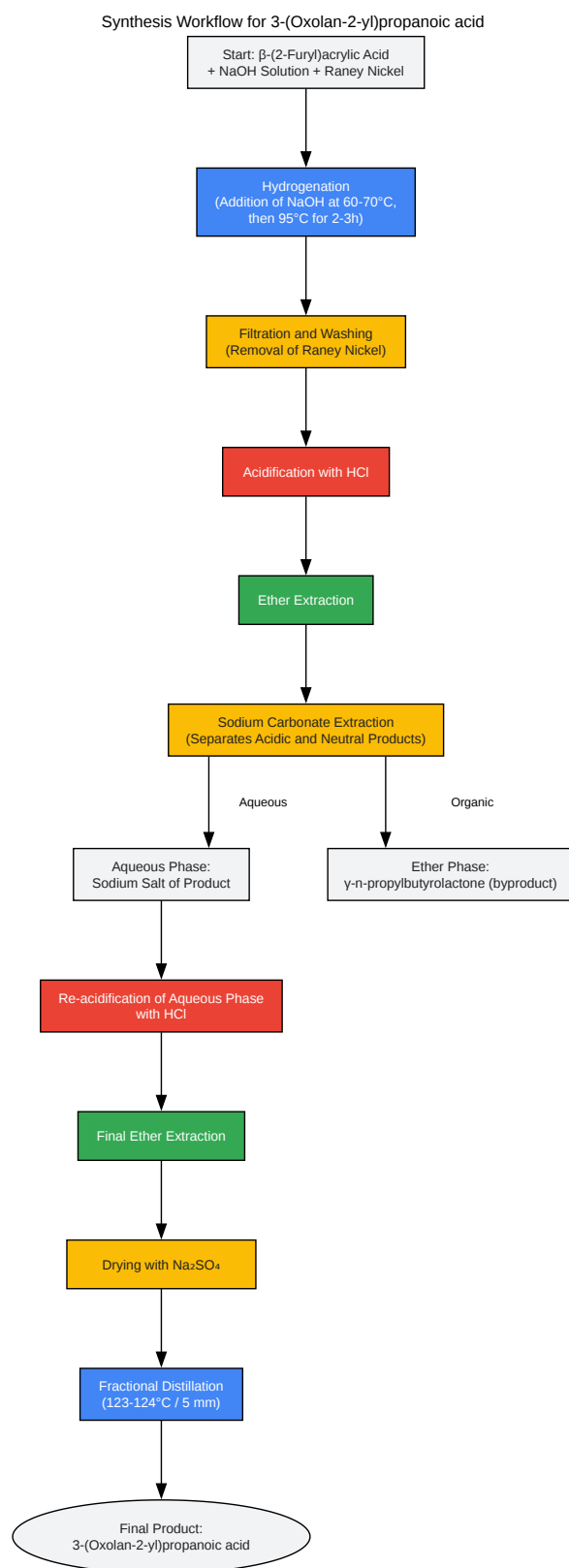
- **Extraction:** Cool the acidified solution and extract it thoroughly with three 200 ml portions of ether. Combine the ether extracts and wash them once with 100 ml of 10% sodium chloride solution.
- **Separation of Products:** Extract the ether solution with one 100 ml portion and two 50 ml portions of 5% sodium carbonate solution. The ether layer contains the neutral product,  $\gamma$ -n-propylbutyrolactone. The combined sodium carbonate extracts contain the sodium salt of  $\beta$ -(tetrahydrofuryl) propionic acid.
- **Isolation of **3-(Oxolan-2-yl)propanoic acid**:** Acidify the combined sodium carbonate extracts to Congo red paper with concentrated hydrochloric acid. Extract the acidified solution with one 100 ml and two 50 ml portions of ether. Combine the ether extracts, wash with 10% sodium chloride solution, and dry over sodium sulfate.
- **Purification:** Remove the ether by distillation, and distill the residue under reduced pressure. The fraction boiling at 123-124°C/5 mm is **3-(Oxolan-2-yl)propanoic acid**.<sup>[4]</sup> The yield is reported to be 15.0–17.0 g (29–33%).<sup>[4]</sup>

## Biological Significance

While extensive biological activity data is not available, **3-(Oxolan-2-yl)propanoic acid** has been identified as a urinary biomarker of kiwifruit intake in a randomized intervention study.<sup>[5]</sup> This suggests that the compound is either present in kiwifruit or is a metabolite produced after consumption, indicating its relevance in nutritional and metabolomic studies.

## Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for **3-(Oxolan-2-yl)propanoic acid** as described in the experimental protocol.



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Caption: Synthesis and purification workflow for **3-(Oxolan-2-yl)propanoic acid**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)